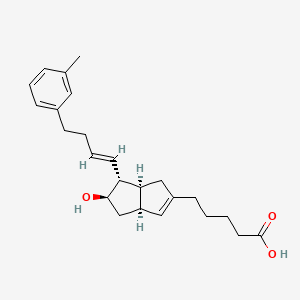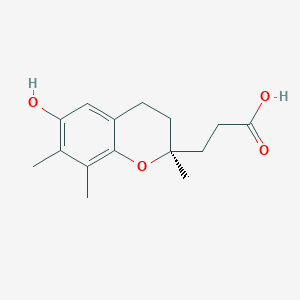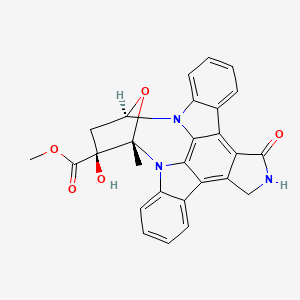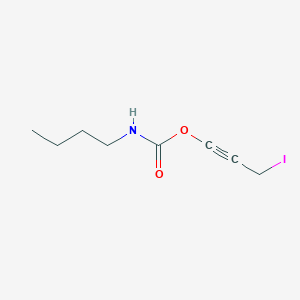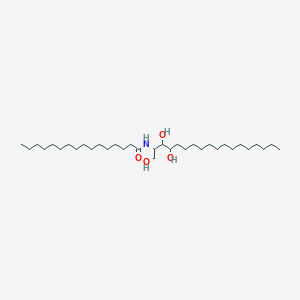
Armillaramide
Overview
Description
Armillaramide is a natural product found in Daldinia concentrica with data available.
Scientific Research Applications
Discovery and Structural Analysis
Armillaramide, a new sphingolipid, was isolated from the fungus Armillaria mellea. Its structure, identified as (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol, was established using spectroscopic and chemical methods. This discovery contributes to the understanding of the chemical diversity of sphingolipids in fungi (Gao, Yang, Wang, & Liu, 2001).
Biological Control of Forest Pathogens
A large-scale effort to screen and characterize Trichoderma strains for antagonizing Armillaria species highlighted potential candidates for field applications. This research is significant in exploring environment-friendly alternatives to chemicals for controlling the spread of Armillaria in forest soils (Chen et al., 2019).
Advances in Armillaria Research
Recent studies in Armillaria research have provided new insights into the phylogeny, biology, ecology, and control possibilities of parasitic Armillaria species. Understanding the influence of climate change on Armillaria distribution and ecology is crucial for predicting the future evolution of these species and their impact on ecosystems (Heinzelmann et al., 2019).
Cytotoxic Activity of Armillaria Components
Protoilludane sesquiterpene aryl esters from Armillaria mellea, including armillarikin, exhibited cytotoxic activity against liver cell lines. Understanding the mechanism of action and potential therapeutic applications of these compounds is an area of ongoing research (Li et al., 2016).
Ecological Impact and Disease Control
The genus Armillaria plays a central role in the dynamics of various woody ecosystems. Research on the symbiotic relationships of Armillaria with plants and other fungi, as well as disease control strategies, is critical for managing its impact on agriculture and forestry (Baumgartner, Coetzee, & Hoffmeister, 2011).
Understanding Armillaria Root Disease
Simulation models developed to understand the complex soil/root ecosystem involving Armillaria root rot in forestry provide valuable insights for ecosystem management and biological control techniques (Brown & Kulasiri, 1994).
properties
IUPAC Name |
N-(1,3,4-trihydroxyoctadecan-2-yl)hexadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(38)35-31(30-36)34(39)32(37)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,34,36-37,39H,3-30H2,1-2H3,(H,35,38) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBULNXGVIHEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H69NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Armillaramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037105 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-(1,3,4-trihydroxyoctadecan-2-yl)hexadecanamide | |
Melting Point |
113 - 117 °C | |
| Record name | Armillaramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037105 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1'-acetyl-6-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]-4-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]one](/img/structure/B1241443.png)
![N-(4-{(E)-[2-(2-cyclohexylacetyl)hydrazono]methyl}phenyl)acetamide](/img/structure/B1241444.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1241449.png)

![3-[2-(hydroxymethyl)-1-methylpiperidin-1-ium-1-yl]-N-[6-[3-[2-(hydroxymethyl)-1-methylpiperidin-1-ium-1-yl]propanoylamino]-9,10-dioxoanthracen-2-yl]propanamide;diiodide](/img/structure/B1241453.png)
